molecular formula C8H10INO B1647837 2-(4-Amino-3-iodophenyl)ethanol

2-(4-Amino-3-iodophenyl)ethanol

Cat. No. B1647837
M. Wt: 263.08 g/mol
InChI Key: FKFHOVURBQXQIK-UHFFFAOYSA-N
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Patent
US06951848B2

Procedure details

4-Aminophenethyl alcohol (9.60 g, 70 mmol, 1.0 eq) was added to a mixture of iodine (17.78 g, 70 mmol, 1.0 eq) and silver sulfate (21.83 g, 70 mmol, 1.0 eq) in anhydrous ethanol (200 mL) at room temperature. The reaction mixture was stirred under nitrogen for 1.5 hours. After stirring was stopped, the solid was removed by filtration. The filtrate was concentrated, and the residue was dissolved in dichloromethane (200 mL), and then washed with aqueous 5% NaOH solution (2×150 mL) and water (150 mL). The organic layer was dried over MgSO4, filtered and concentrated in vacuo to give a crude oil which was purified by flash chromatography (SiO2, hexanes-ethyl acetate) to yield 6.0 g of the desired ortho-iodo aniline as orange gel-like solid (32.4% yield).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
17.78 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.83 g
Type
catalyst
Reaction Step One
Name
Yield
32.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][OH:8])=[CH:4][CH:3]=1.[I:11]I>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][OH:8])=[CH:4][C:3]=1[I:11] |f:3.4|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
NC1=CC=C(CCO)C=C1
Name
Quantity
17.78 g
Type
reactant
Smiles
II
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
21.83 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under nitrogen for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane (200 mL)
WASH
Type
WASH
Details
washed with aqueous 5% NaOH solution (2×150 mL) and water (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (SiO2, hexanes-ethyl acetate)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)CCO)I
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 32.6%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.